molecular formula C13H19Cl3N2 B7899229 (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride

(1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride

Cat. No.: B7899229
M. Wt: 309.7 g/mol
InChI Key: HZJLLOWJWPJOSD-UHFFFAOYSA-N
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Description

(1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride is a piperidine-derived compound featuring a 3,4-dichlorobenzyl substituent on the piperidine nitrogen and a methanamine group at the 2-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. The presence of two chlorine atoms on the benzyl moiety likely enhances lipophilicity and receptor-binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]piperidin-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-12-5-4-10(7-13(12)15)9-17-6-2-1-3-11(17)8-16;/h4-5,7,11H,1-3,6,8-9,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJLLOWJWPJOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)CC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Neuropharmacology

The compound exhibits properties that may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that piperidine derivatives can act as modulators of neurotransmitter transporters, potentially affecting mood and cognitive functions.

  • Mechanism of Action : The piperidine ring structure allows for interaction with neurotransmitter receptors and transporters, which may lead to enhanced synaptic availability of neurotransmitters like serotonin and dopamine.

Antidepressant Activity

Studies have suggested that similar compounds can exhibit antidepressant-like effects in animal models. The modulation of the serotonergic system is a common mechanism among many antidepressants.

  • Case Study : A study published in Neuropharmacology evaluated the antidepressant effects of piperidine derivatives, demonstrating significant reductions in depressive-like behavior in rodent models when administered over a period of time.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride involves multiple steps that optimize its pharmacological properties. Understanding its structure-activity relationship is crucial for enhancing its efficacy.

Structural Feature Impact on Activity
Piperidine ringEnhances receptor binding affinity
3,4-Dichlorobenzyl groupIncreases lipophilicity and bioavailability

Treatment of Neurological Disorders

Given its potential to modulate neurotransmitter systems, this compound could be explored for treating conditions such as:

  • Depression : As mentioned, its antidepressant-like effects could be beneficial.
  • Anxiety Disorders : Similar compounds have shown promise in reducing anxiety symptoms.

Anticancer Properties

Emerging research indicates that certain piperidine derivatives may possess anticancer properties by inhibiting specific cancer cell lines.

  • Case Study : A derivative was tested against various cancer cell lines, showing significant cytotoxicity at low concentrations, suggesting a need for further exploration into its mechanism against tumor growth.

Mechanism of Action

The mechanism of action of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
(1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine HCl (Inferred: C₁₃H₁₈Cl₃N₂) ~326.6 (estimated) 3,4-dichlorobenzyl, methanamine Not explicitly provided
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine HCl C₁₄H₂₃ClN₂ 270.8 4-methylbenzyl, methanamine 1289387-58-1
[1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine HCl C₁₅H₂₁ClN₂O₂ 296.8 3,4-dimethoxyphenyl, pyrrole-methyl 1989659-30-4
1-(3,4-Dichlorobenzyl)-4-piperidinecarboxylic acid HCl C₁₃H₁₅Cl₃NO₂ 346.6 3,4-dichlorobenzyl, carboxylic acid 451485-54-4
(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine HCl C₁₂H₁₈BrClN₂O₂S 369.7 3-bromophenyl sulfonyl, methanamine 1417793-00-0

Key Observations:

Substituent Effects: The 3,4-dichlorobenzyl group in the target compound distinguishes it from analogs like N-(4-methylbenzyl) derivatives (e.g., C₁₄H₂₃ClN₂), which exhibit reduced halogen-mediated electronic effects .

Halogenation Impact: The dichlorobenzyl group enhances lipophilicity compared to non-halogenated or mono-halogenated analogs (e.g., fluorophenyl derivatives in ) . This may improve blood-brain barrier penetration but could increase toxicity risks. Bromine-containing analogs (e.g., 3-bromophenyl sulfonyl in ) exhibit higher molecular weights and distinct steric effects due to bromine’s larger atomic radius .

Salt Form and Solubility :

  • Hydrochloride salts are common across these compounds, ensuring enhanced aqueous solubility compared to free bases. For example, N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine HCl is available in 95% purity with milligram-to-gram scalability .

Receptor Binding and Selectivity:

  • The dichlorobenzyl moiety may confer affinity for serotonin or dopamine receptors, as seen in structurally related intermediates like sertraline hydrochloride (), which shares a 3,4-dichlorophenyl group .
  • By contrast, methoxy-substituted analogs (e.g., ) may target adrenergic receptors due to the electron-donating effects of methoxy groups .

Biological Activity

(1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride, with the CAS number 1289384-79-7, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a dichlorobenzyl moiety, which is known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₉Cl₂N₂
  • Molecular Weight : 309.66 g/mol
  • CAS Number : 1289384-79-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating a range of pharmacological effects:

  • CNS Activity : Compounds with similar structures have shown both central nervous system (CNS) stimulation and depression effects. For instance, derivatives of piperidine have been evaluated for their CNS activity, revealing a dual profile where some compounds exhibit stimulating effects while others induce sedation .
  • Antidepressant and Anxiolytic Effects : Research indicates that piperidine derivatives can exhibit antidepressant and anxiolytic properties. In particular, compounds containing the 3,4-dichlorobenzyl group have shown effective results in animal models for depression and anxiety .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Similar piperidine derivatives have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CNS StimulationInduces stimulation or sedation depending on the compound structure
Antidepressant EffectsExhibits significant antidepressant activity in animal models
Antimicrobial ActivityModerate to strong activity against specific bacterial strains

Case Study: Antidepressant Effects

A study conducted on a series of piperidine derivatives highlighted the antidepressant effects observed in animal models. These compounds were tested for their ability to antagonize tetrabenazine, a known depressant. The results indicated that certain derivatives exhibited significant efficacy in reducing depressive behaviors in mice, suggesting a promising therapeutic potential for treating mood disorders .

Case Study: Antimicrobial Testing

In another study focusing on the antimicrobial properties of piperidine derivatives, the compound was subjected to screening against multiple bacterial strains. The results indicated that while some derivatives showed strong inhibition against Salmonella typhi, others had weaker effects against different bacteria. This variability underscores the importance of structural modifications in enhancing antimicrobial efficacy .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • The dichlorobenzyl group may enhance binding affinity to neurotransmitter receptors involved in mood regulation.
  • The piperidine ring may play a crucial role in interacting with various biological targets, potentially influencing enzyme activities related to neurotransmission and microbial resistance.

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